molecular formula C17H13ClO3 B12948957 3-Chlorobenzyl 2H-chromene-3-carboxylate

3-Chlorobenzyl 2H-chromene-3-carboxylate

Cat. No.: B12948957
M. Wt: 300.7 g/mol
InChI Key: SPZLDZIDTKIODW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorobenzyl 2H-chromene-3-carboxylate is a chromene-derived ester featuring a 3-chlorobenzyl group esterified at the 3-position of the 2H-chromene scaffold. Chromene derivatives are renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The presence of the 3-chlorobenzyl substituent introduces electron-withdrawing effects, which may modulate reactivity, solubility, and biological interactions. This compound is synthesized via esterification of 2H-chromene-3-carboxylic acid with 3-chlorobenzyl alcohol, typically through an acid chloride intermediate, as demonstrated in analogous protocols .

Properties

Molecular Formula

C17H13ClO3

Molecular Weight

300.7 g/mol

IUPAC Name

(3-chlorophenyl)methyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C17H13ClO3/c18-15-6-3-4-12(8-15)10-21-17(19)14-9-13-5-1-2-7-16(13)20-11-14/h1-9H,10-11H2

InChI Key

SPZLDZIDTKIODW-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of cyclization reactions to form the benzopyran ring, which is a key structural component of chromenes . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of 3-Chlorobenzyl 2H-chromene-3-carboxylate may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chlorobenzyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The 3-chlorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-Chlorobenzyl 2H-chromene-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chlorobenzyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Chromene Scaffolds

  • 2,6-Dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate (CAS 694518-81-5) :

    • Structural difference: Two chlorine atoms at the 2- and 6-positions of the benzyl group vs. a single chlorine at the 3-position in the target compound.
    • Molecular weight: 349.165 g/mol (dichloro) vs. 314.73 g/mol (3-chloro), reflecting increased steric bulk and lipophilicity in the dichloro analog .
    • Spectral The ester carbonyl signal in $^{13}\text{C}$-NMR is expected near 164–165 ppm for both compounds, consistent with chromene-3-carboxylate derivatives .
  • Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate :

    • Substituent: Ethyl ester vs. 3-chlorobenzyl ester.
    • Melting point: Lower for ethyl derivatives due to reduced aromaticity and molecular weight. For example, ethyl analogs typically melt below 200°C, whereas 3-chlorobenzyl derivatives may exhibit higher thermal stability .

Functional Group Variations

  • 3-Acetyl-2H-chromene derivatives :
    • Replacing the carboxylate with an acetyl group (e.g., compound 91 in ) enhances electron density on the chromene ring, improving radical scavenging activity in antioxidant assays .
    • $^1\text{H}$-NMR shifts: Acetyl protons resonate near δ 2.5 ppm, absent in carboxylate derivatives .

Physicochemical Properties

Property 3-Chlorobenzyl 2H-chromene-3-carboxylate 2,6-Dichlorobenzyl Analog Ethyl Ester
Molecular Weight (g/mol) 314.73 349.165 ~290
Solubility Low in polar solvents (high lipophilicity) Very low (dichloro substitution) Moderate in ethanol
Melting Point Estimated 220–240°C Not reported <200°C

Antioxidant Performance

  • Methoxy-Substituted Analogs (e.g., compound 90) :

    • The –OCH$3$ group enhances electron donation, leading to superior DPPH radical scavenging (IC${50}$ ~15 µM) .
    • 3-Chlorobenzyl derivative : Expected lower activity due to the electron-withdrawing chlorine, which reduces radical stabilization.
  • Hydroxyl-Scavenging: Compound 91 (azo-group-containing chromene) showed IC$_{50}$ ~20 µM, attributed to resonance stabilization of the phenoxyl radical .

Key Research Findings

Substituent Position Matters: Dichloro substitution (2,6-positions) significantly increases molecular weight and lipophilicity compared to mono-substitution .

Electron Effects Dictate Bioactivity : Electron-withdrawing groups (e.g., –Cl) reduce antioxidant efficacy but may enhance interactions in enzyme-binding pockets .

Spectral Consistency : Ester carbonyls in $^{13}\text{C}$-NMR remain near 164–165 ppm across derivatives, confirming structural integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.